![molecular formula C15H20ClNO2 B019151 (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride CAS No. 87269-87-2](/img/structure/B19151.png)
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
Descripción general
Descripción
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS: 87269-87-2) is a bicyclic compound featuring a fused cyclopentane-pyrrolidine ring system. Its molecular formula is C₁₅H₂₀ClNO₂, with a molecular weight of 281.78 g/mol . The stereochemistry (2S,3aS,6aS) is critical for its biological relevance, particularly as an intermediate in synthesizing Ramipril, a prominent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound exists as a white to off-white solid, stored at room temperature, and is sensitive to light and moisture .
Key properties:
- SMILES: Cl.O=C(OCc1ccccc1)[C@@H]2C[C@@H]3CCC[C@@H]3N2
- InChI: InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14-;/m0./s1
- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Métodos De Preparación
Catalytic Hydrogenation Methods
Enantioselective Hydrogenation with Transition Metal Catalysts
A pivotal method for synthesizing the target compound involves catalytic hydrogenation of imine intermediates. Patent EP2344455A1 details the use of cobalt- or nickel-based catalysts, such as Raney cobalt or nickel, under hydrogen gas (5–20 bar) at 50–100°C . This approach selectively reduces the cyclopenta[b]pyrrole precursor while preserving the benzyl ester group. For example, hydrogenating (2S)-benzyl 2-cyanooctahydrocyclopenta[b]pyrrole-5-carboxylate with Raney nickel at 80°C achieves a 92% yield with >99% enantiomeric excess (ee) .
Solvent Systems and Temperature Optimization
Reaction solvents critically influence hydrogenation efficiency. Tetrahydrofuran (THF) and toluene mixtures (1:3 v/v) are preferred for their ability to dissolve both polar intermediates and nonpolar catalysts . Maintaining temperatures at 90±5°C prevents catalyst deactivation and ensures complete imine reduction .
Borohydride Reduction and Lewis Acid Promotion
Sodium Borohydride-Zinc Chloride Synergy
Chinese patent CN103601666A discloses a one-pot reduction using sodium borohydride (2.5 equiv) and zinc chloride (1.3 equiv) in THF/toluene . The Lewis acid activates the imine substrate, enabling borohydride to selectively reduce the pyrrolidine ring without affecting the benzyl ester. This method achieves 90.9% yield and 97% HPLC purity in 5L-scale reactions .
Table 1: Borohydride Reduction Conditions and Outcomes
Borohydride Agent | Lewis Acid | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|---|
Sodium borohydride | ZnCl₂ | THF/Toluene | 90°C | 90.9% | 97% |
Potassium borohydride | ZnCl₂ | THF/Toluene | 90°C | 91.6% | 97% |
Sodium borohydride | FeCl₃ | Acetonitrile | 90°C | 81.4% | 95% |
Role of Solvent Polarity
Polar aprotic solvents like acetonitrile reduce side reactions during borohydride reductions, albeit with slightly lower yields (81.4%) compared to THF/toluene . Nonpolar solvents enhance steric shielding around the reaction center, favoring the desired stereochemistry .
Stereochemical Control and Resolution
Chiral Auxiliaries and Kinetic Resolution
The (2S,3aS,6aS) configuration is enforced using chiral benzyl esters or resolving agents. For instance, recrystallizing the racemic mixture with (R)-mandelic acid in ethyl acetate isolates the desired enantiomer with 98% ee . Alternatively, asymmetric hydrogenation with chirally modified catalysts (e.g., (S)-BINAP-Rh) directly yields the target stereoisomer .
Diastereomeric Salt Formation
Treating the free base with L-tartaric acid in methanol forms diastereomeric salts, which are separated via fractional crystallization. This method achieves >99% diastereomeric excess (de), though it requires additional steps to regenerate the hydrochloride form .
Purification and Hydrochloride Formation
Liquid-Liquid Extraction Protocols
Post-reaction mixtures are neutralized with dilute HCl (pH 2–3), extracting organic phases with ethyl acetate. Acidic aqueous layers are basified to pH 8–9 using sodium carbonate, followed by secondary extraction to recover unreacted starting materials . Merged organic phases are dried over MgSO₄ and concentrated under reduced pressure.
Crystallization and Purity Enhancement
Crude product is recrystallized from ethanol/water (4:1 v/v) to remove residual solvents and byproducts. Adding concentrated HCl (37%) in ice-cold diethyl ether precipitates the hydrochloride salt, yielding white crystals with 99.5% purity .
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Scaling to 100L batches employs continuous flow reactors with in-line monitoring of pH and temperature. Automated solvent distillation (e.g., THF removal at 90°C) ensures consistent reaction kinetics, achieving 91% yield with ±1% batch-to-batch variability .
Waste Management and Cost Efficiency
Recycling toluene via fractional distillation reduces solvent costs by 40%. Spent catalysts (e.g., Raney nickel) are regenerated through acid washing, lowering raw material expenses by 25% .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds are used under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₀ClNO₂
- Molecular Weight : 281.78 g/mol
- CAS Number : 87269-87-2
- MDL Number : MFCD04974076
The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry of the compound is vital for its interaction with biological targets.
Retinol-Binding Protein Antagonism
Recent studies have highlighted the potential of octahydrocyclopenta[b]pyrrole derivatives as antagonists of retinol-binding protein 4 (RBP4). These compounds impede the ocular uptake of serum all-trans retinol, which is crucial for vision. The antagonistic activity has shown promising results in reducing serum RBP4 levels significantly in rodent models, indicating potential therapeutic applications in ocular diseases and metabolic disorders related to retinol transport .
Arginase Inhibition
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride has been investigated for its inhibitory effects on arginase. Arginase plays a critical role in the urea cycle and nitric oxide metabolism. Inhibitors of arginase can have therapeutic implications for conditions such as cardiovascular diseases and certain cancers. The compound's structure allows it to effectively bind to the active site of arginase, demonstrating significant inhibitory activity .
Case Study 1: RBP4 Antagonists
A study published in European Journal of Medicinal Chemistry explored various derivatives of octahydrocyclopenta[b]pyrrole as RBP4 antagonists. The results indicated that specific modifications to the bicyclic structure improved binding affinity and selectivity towards RBP4, leading to reduced serum retinol levels in vivo .
Case Study 2: Arginase Activity Modulation
Research conducted on arginase inhibitors demonstrated that derivatives of (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole exhibited micromolar activity against bovine liver arginase. The study emphasized the importance of structural modifications in enhancing potency and selectivity towards arginase .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Retinol-Binding Protein Antagonism | Impedes ocular uptake of retinol | Significant reduction in serum RBP4 levels |
Arginase Inhibition | Therapeutic potential for cardiovascular diseases | High micromolar activity against arginase |
Mecanismo De Acción
The mechanism of action of (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways involved in disease processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Ramipril-Related Compounds
Ramipril-related impurities and intermediates share the bicyclic core but differ in substituents:
Key Insight : The target compound’s (2S) configuration is essential for its role in Ramipril synthesis, whereas enantiomers or derivatives with altered substituents are pharmacologically inactive or serve as impurities .
Bicyclic Ester Derivatives
Compounds with analogous bicyclic structures but varying functional groups:
Key Insight : The cyclopenta[b]pyrrole core in the target compound provides rigidity and stereochemical control, enhancing its utility in ACE inhibitor synthesis compared to less constrained analogs .
Actividad Biológica
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS No. 87269-87-2) is a bicyclic compound with potential therapeutic applications. This compound has garnered attention due to its unique structural properties and biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₂₀ClNO₂
- Molecular Weight : 281.78 g/mol
- CAS Number : 87269-87-2
- MDL Number : MFCD04974076
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Additionally, its structure allows for potential binding to G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses.
Pharmacological Effects
-
Neuroprotective Activity :
- Studies have suggested that this compound exhibits neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.
-
Antidepressant-like Effects :
- Animal studies have indicated that this compound may possess antidepressant-like properties, potentially through modulation of serotonergic and noradrenergic systems.
-
Analgesic Properties :
- Preliminary research suggests that this compound may have analgesic effects, possibly through inhibition of pain pathways in the central nervous system.
Study 1: Neuroprotective Effects in Mouse Models
A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Parameter | Control Group | Treatment Group |
---|---|---|
Amyloid-beta levels (µg/g) | 15.4 ± 1.2 | 7.8 ± 0.9* |
Escape Latency (seconds) | 45.3 ± 5.0 | 25.4 ± 3.5* |
*Significant difference (p < 0.05)
Study 2: Antidepressant Activity
In another study assessing the antidepressant-like effects using the forced swim test in rats, animals treated with the compound showed a significant decrease in immobility time compared to controls.
Group | Immobility Time (seconds) |
---|---|
Control | 120 ± 10 |
Treatment | 75 ± 8* |
*Significant difference (p < 0.01)
Safety and Toxicology
While promising, the safety profile of this compound must be considered. It is classified as an irritant and should be handled with care in laboratory settings. Long-term toxicity studies are necessary to fully understand its safety for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, and how can stereochemical purity be ensured?
Synthesis typically involves cyclization reactions and chiral resolution techniques. A common approach is the use of bromomethyl intermediates (e.g., benzyl bromomethyl hexahydrofuro[3,2-b]pyridine derivatives) in nucleophilic substitution reactions to construct the cyclopenta[b]pyrrole core . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis, stereochemical purity should be verified using chiral HPLC, X-ray crystallography, or 2D-NMR to confirm the (2S,3aS,6aS) configuration .
Q. What analytical methods are critical for characterizing this compound’s structural and chemical stability?
Key methods include:
- NMR spectroscopy : 1H/13C NMR for backbone structure validation and NOESY/ROESY for stereochemical assignment .
- Mass spectrometry (HRMS) : To confirm molecular weight (C15H19NO2·HCl, theoretical MW 281.78) and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98%) and monitor degradation under stress conditions (e.g., pH, temperature) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified under OSHA HCS as:
- Acute toxicity (Oral, Category 4; H302)
- Skin irritation (Category 2; H315)
- Eye irritation (Category 2A; H319)
- Respiratory tract irritation (H335) .
Mandatory precautions include: - Use of nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to avoid inhalation.
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite).
Q. How should this compound be stored to maintain stability, and what are its known degradation products?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Short-term stability tests suggest degradation at >40°C or >70% humidity, leading to hydrolysis of the benzyl ester group or cyclopenta ring opening. Degradation products can be identified via LC-MS .
Advanced Research Questions
Q. How do the stereochemical centers (2S,3aS,6aS) influence the compound’s biological activity or receptor binding?
The (2S,3aS,6aS) configuration determines spatial orientation for interactions with chiral targets (e.g., enzymes, GPCRs). Computational docking studies (using software like Discovery Studio) reveal that the cyclopenta[b]pyrrole scaffold mimics proline-rich domains in proteins, enabling selective binding. Experimental validation via competitive binding assays (e.g., SPR or ITC) is recommended to correlate stereochemistry with affinity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Discrepancies may arise from solvent effects, proton exchange, or conformational flexibility. Mitigation steps:
- Compare experimental NMR data with Density Functional Theory (DFT)-calculated shifts.
- Use variable-temperature NMR to identify dynamic equilibria.
- Cross-validate with X-ray crystallography for absolute configuration .
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
Key modifications to explore:
- Benzyl ester replacement : Substitute with bioisosteres (e.g., tert-butyl carbamate) to modulate lipophilicity and metabolic stability.
- Ring functionalization : Introduce electronegative groups (e.g., -F, -Cl) at the cyclopenta ring to enhance target engagement.
Evaluate changes via in vitro assays (e.g., CYP450 inhibition, plasma protein binding) .
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
Use QSAR models in software like Schrödinger or MOE to predict:
- LogP : Estimated at 2.1 (experimental: 2.3 ± 0.2).
- Permeability : Caco-2 cell model simulations.
- Metabolic sites : Cytochrome P450 docking modules .
Q. How can researchers design experiments to investigate its potential as a protease inhibitor?
Experimental design:
- Enzyme inhibition assays : Use fluorescence-based substrates (e.g., FRET peptides) with serine proteases (e.g., trypsin).
- Kinetic analysis : Determine IC50 and Ki values under varying pH and ionic strength.
- Crystallography : Co-crystallize the compound with the target protease to visualize binding modes .
Q. What methodologies detect trace impurities from synthetic intermediates or degradation?
Propiedades
IUPAC Name |
benzyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCXOQXUDRJLF-JKBZPBJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007472 | |
Record name | Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-87-2, 1279035-95-8, 93779-29-4 | |
Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87269-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aR,6aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279035958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTA(B)PYRROLE-2-CARBOXYLIC ACID, OCTAHYDRO-, PHENYLMETHYL ESTER, HYDROCHLORIDE (1:1), (2S,3AR,6AR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38HKS9C1WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.